Tribromo(dibromomethanesulfonyl)methane
Description
Tribromo(dibromomethanesulfonyl)methane is a heavily brominated organosulfur compound characterized by a methane core substituted with a tribromomethyl group and a dibromomethanesulfonyl moiety.
The sulfonyl group (–SO₂–) enhances polarity and thermal stability, while the bromine atoms contribute to flame-retardant properties and reactivity in substitution reactions.
Properties
CAS No. |
134767-21-8 |
|---|---|
Molecular Formula |
C2HBr5O2S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
tribromo(dibromomethylsulfonyl)methane |
InChI |
InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H |
InChI Key |
GIGXBIICVMCDPN-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.
Scientific Research Applications
Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between Tribromo(dibromomethanesulfonyl)methane and related brominated compounds:
Key Observations:
- Bromination Level : this compound likely contains 5–7 bromine atoms, exceeding the bromine content in Tribromomethyl phenyl sulfone (3 Br) and Bromoform (3 Br).
- Functional Groups: The sulfonyl group distinguishes it from phenolic derivatives (e.g., Bis-(2,3,6-tribromo...) and trihalomethanes (e.g., Bromoform).
- Biological Activity: Brominated phenolic compounds exhibit enzyme inhibitory properties (e.g., IC₅₀ = 2.7–4.3 μM for aldose reductase) , whereas sulfonyl-containing analogs like Tribromomethyl phenyl sulfone are primarily industrial photoinitiators .
Reactivity and Stability
- Sulfonyl vs. Phenolic Groups: Sulfonyl derivatives are less prone to oxidation compared to phenolic compounds, which can undergo redox reactions due to hydroxyl groups. This makes sulfonyl-based compounds more stable in industrial processes .
- Trihalomethanes : Bromoform (CHBr₃) is volatile and less thermally stable than sulfonyl or aromatic brominated compounds, limiting its use to specific synthetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
